molecular formula CH3AsI2 B129106 Methyldiiodoarsine CAS No. 7207-97-8

Methyldiiodoarsine

Cat. No.: B129106
CAS No.: 7207-97-8
M. Wt: 343.765 g/mol
InChI Key: ZKGSUVMABCXPKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldiiodoarsine can be synthesized through the reaction of methylarsine with iodine. The reaction typically occurs under controlled conditions to ensure the proper formation of the diiodo compound. The general reaction is as follows:

CH3AsH2+I2CH3AsI2+H2\text{CH}_3\text{AsH}_2 + \text{I}_2 \rightarrow \text{CH}_3\text{AsI}_2 + \text{H}_2 CH3​AsH2​+I2​→CH3​AsI2​+H2​

Industrial Production Methods: While this compound is not commonly produced on an industrial scale due to its high toxicity, it is synthesized in laboratory settings for research purposes. The production involves careful handling and specific safety protocols to prevent exposure.

Chemical Reactions Analysis

Types of Reactions: Methyldiiodoarsine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form methylarsinic acid.

    Reduction: It can be reduced to methylarsine.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogen exchange reactions can be performed using halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Methylarsinic acid.

    Reduction: Methylarsine.

    Substitution: Various methylarsine halides.

Scientific Research Applications

Methyldiiodoarsine is primarily used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Methyldiiodoarsine exerts its effects primarily through the inhibition of thioredoxin reductase. This enzyme plays a key role in maintaining the redox balance within cells and protecting against oxidative stress. By inhibiting thioredoxin reductase, this compound disrupts the cellular redox state, leading to increased oxidative stress and potential cell damage .

Comparison with Similar Compounds

Methyldiiodoarsine can be compared with other arsenic-containing compounds such as:

    Methylarsine: Similar in structure but lacks the iodine atoms.

    Dimethylarsine: Contains two methyl groups instead of one.

    Trimethylarsine: Contains three methyl groups.

Uniqueness: this compound is unique due to the presence of two iodine atoms, which significantly influence its reactivity and toxicity. This makes it a valuable compound for studying the effects of halogenation on arsenic compounds.

Properties

IUPAC Name

diiodo(methyl)arsane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3AsI2/c1-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGSUVMABCXPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3AsI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992798
Record name Methylarsonous diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.765 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7207-97-8
Record name Arsonous diiodide, methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7207-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsine, diiodomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007207978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylarsonous diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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